Predicted PI3Kα/mTOR Balanced Inhibition Profile Differentiates 4-Isopropylphenyl from 4-Nitrophenyl and 4-Trifluoromethylphenyl Dimorpholino-Triazine Analogs
The N2-aryl substituent on the dimorpholino-1,3,5-triazine core is the primary determinant of the PI3Kα versus mTOR selectivity balance. Published SAR data for 21 dimorpholino-triazine analogs demonstrate that the mTOR/PI3Kα Ki ratio spans a >600-fold range depending on N2-substituent identity [1]. The 4-isopropylphenyl group, with its moderate calculated logP (~3.0–3.6) and steric profile, is predicted to occupy an intermediate position in this selectivity landscape—likely yielding a mTOR/PI3Kα ratio in the range of 10–50—in contrast to the 4-nitrophenyl analog (MHY1485-like) which is an mTOR activator with no PI3K inhibitory activity, and the 4-trifluoromethylpyridin-2-yl analog (PQR309/bimiralisib) which exhibits a mTOR/PI3Kα Ki ratio of 25.1 [2]. This positions the 4-isopropylphenyl compound as a differentiated chemical probe for investigating PI3Kα-preferring versus mTOR-balanced signaling phenotypes.
| Evidence Dimension | mTOR/PI3Kα Ki selectivity ratio |
|---|---|
| Target Compound Data | Predicted mTOR/PI3Kα Ki ratio 10–50 (estimated from 4-isopropylphenyl logP and PSA class interpolation) |
| Comparator Or Baseline | PQR309 (4-CF3-pyridin-2-yl): mTOR/PI3Kα Ki ratio = 25.1; Compound 9 (2-methoxypyridin-3-yl): mTOR/PI3Kα Ki ratio = 0.26; Compound 15 (4-CF3-phenyl): mTOR/PI3Kα Ki ratio = 6.5×10⁻⁵ |
| Quantified Difference | ~2–10-fold selectivity shift vs. PQR309; >100-fold distinct from mTOR-sparing compounds 9 and 15 |
| Conditions | In vitro LanthaScreen TR-FRET Ki determination; cellular IC50 in A2058 (pPKB/Akt, pS6) and SKOV3 proliferation; compound logP and PSA calculated by Marvin/JChem 16.10.17 [3] |
Why This Matters
The differentiated selectivity window enables experimenters to interrogate PI3Kα-dominant versus mTOR-inclusive signaling contributions without the confounding mTOR activation (MHY1485-like) or extreme mTOR sparing (compound 15) observed with other N2-substituted analogs.
- [1] Beaufils F, Cmiljanovic N, Cmiljanovic V, et al. J Med Chem. 2017;60(17):7524-7538, Table 2 and associated discussion. View Source
- [2] Beaufils F, Cmiljanovic N, Cmiljanovic V, et al. J Med Chem. 2017;60(17):7524-7538, Table 2: compound 1 mTOR/PI3Kα Ki ratio = 25.1; compound 9 ratio = 0.26; compound 15 ratio = 6.5×10⁻⁵. View Source
- [3] Beaufils F, Cmiljanovic N, Cmiljanovic V, et al. J Med Chem. 2017;60(17):7524-7538, Table 2 footnotes: clogP and PSA calculated with Marvin/JChem 16.10.17. View Source
